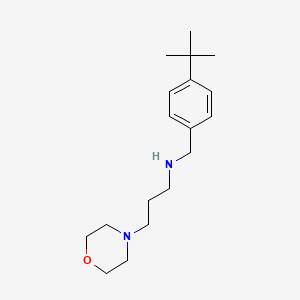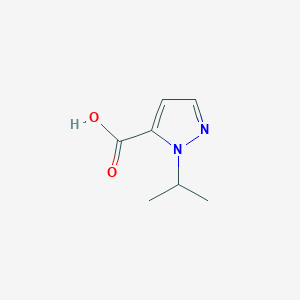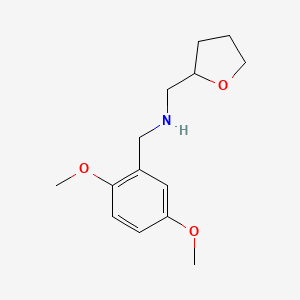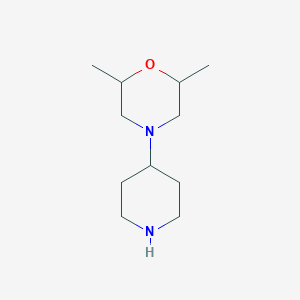
(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine, is a complex organic molecule that likely possesses a benzyl group substituted with a tert-butyl group, and a morpholinyl-propyl amine moiety. While the specific compound is not directly described in the provided papers, the structural motifs and synthetic strategies discussed can provide insights into its potential characteristics and synthesis.
Synthesis Analysis
The synthesis of complex amines often involves the formation of C-N bonds and the introduction of substituents to achieve the desired stereochemistry and functionalization. Paper discusses the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These intermediates are prepared from tert-butanesulfinamide and can react with various nucleophiles. The tert-butanesulfinyl group serves as a chiral directing group and can be removed post-reaction. This methodology could potentially be applied to the synthesis of the target compound by using appropriate aldehydes or ketones to introduce the benzyl and morpholinyl groups.
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its properties and reactivity. Paper describes the crystal structure of a related compound with a tert-butyl group and a benzyl-thiazol-amine moiety. The compound crystallizes in the monoclinic system and features intermolecular hydrogen bonds that stabilize its three-dimensional network structure. Although the target compound is not specifically mentioned, similar structural analyses could reveal the spatial arrangement of the tert-butyl and benzyl groups and how they might influence the overall molecular conformation.
Chemical Reactions Analysis
Chemical reactions involving amines can lead to various transformations, including rearrangements that introduce new functional groups or alter the molecular skeleton. Paper details the Stevens rearrangement of tertiary amines, which could be relevant for modifying the morpholinyl-propyl amine portion of the target compound. The reaction proceeds via quaternary ammonium ylide intermediates and can result in the formation of polysubstituted morpholin-2-ones. Such rearrangements could be employed to synthesize derivatives of the target compound or to explore its reactivity under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of a tert-butyl group can impart steric bulk, affecting the compound's reactivity and physical state. The benzyl group's aromatic character might contribute to the compound's stability and electronic properties. The morpholinyl group, being a heterocycle containing nitrogen and oxygen, could introduce sites for hydrogen bonding and impact the compound's solubility and boiling point. While the specific properties of the target compound are not detailed in the papers, the described structural features and synthetic routes provide a foundation for predicting its behavior in various environments.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis Techniques
Research has developed methodologies for the asymmetric synthesis of compounds involving structures related to "(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine". For instance, a study presents a tandem conjugate addition/cyclization protocol for generating 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, utilizing lithiated amides for initiating the reaction, achieving high diastereoselectivity and enantioselectivity (Davies et al., 2009).
Novel Protecting Group Development
Innovations in protecting groups for amine functionalities have been reported, such as the development of the 9-(4-bromophenyl)-9-fluorenyl group. This protecting group showcases stability under acidic conditions and can be activated and removed under mild conditions, offering utility in the synthesis of complex molecules (Surprenant & Lubell, 2006).
Improved Synthetic Methods
Studies have also focused on improving the synthesis of key intermediates. For example, an optimized method for synthesizing 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone derivatives was developed, highlighting the role of secondary amines like morpholine in enhancing product yields (Wang et al., 2014).
Bioactivity and Drug Development
Research into the bioactivity of related compounds has led to the synthesis of molecules with significant inhibitory effects on cancer cell proliferation. A notable example is the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, demonstrating potent anticancer activities (Lu et al., 2017).
Eigenschaften
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-18(2,3)17-7-5-16(6-8-17)15-19-9-4-10-20-11-13-21-14-12-20/h5-8,19H,4,9-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOWYYMIZRKELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)



![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)


![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)




